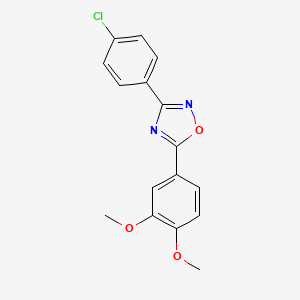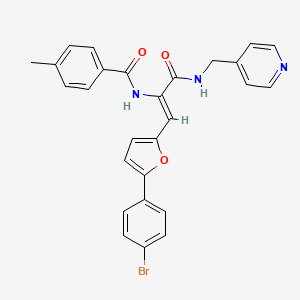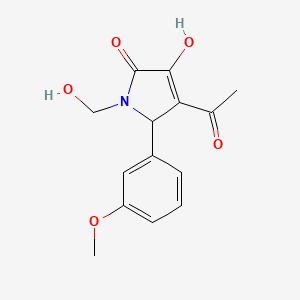
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Clorofenil)-5-(3,4-dimetoxi fenil)-1,2,4-oxadiazol es un compuesto heterocíclico que pertenece a la familia de los oxadiazoles. Este compuesto se caracteriza por la presencia de un anillo de 1,2,4-oxadiazol, que es un anillo de cinco miembros que contiene tres heteroátomos: dos átomos de nitrógeno y un átomo de oxígeno. La presencia de los grupos 4-clorofenil y 3,4-dimetoxi fenil unidos al anillo de oxadiazol confiere propiedades químicas y físicas únicas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-Clorofenil)-5-(3,4-dimetoxi fenil)-1,2,4-oxadiazol generalmente implica la ciclación de precursores apropiados. Un método común es la reacción de 4-clorobenzohidrazida con cloruro de 3,4-dimetoxi benzoílo en presencia de un agente deshidratante como el oxicloruro de fósforo. La reacción procede a través de la formación de una hidrazida acílica intermedia, que luego se cicla para formar el anillo de oxadiazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Clorofenil)-5-(3,4-dimetoxi fenil)-1,2,4-oxadiazol puede sufrir varias reacciones químicas, incluyendo:
Reacciones de sustitución: La presencia del grupo 4-clorofenil permite reacciones de sustitución aromática nucleofílica.
Reacciones de oxidación y reducción: El anillo de oxadiazol puede participar en reacciones redox en condiciones apropiadas.
Reacciones de cicloadición: El compuesto puede sufrir reacciones de cicloadición con dienófilos o dipolares adecuados.
Reactivos y condiciones comunes
Reacciones de sustitución: Se pueden usar reactivos como metóxido de sodio o terc-butóxido de potasio para reacciones de sustitución nucleofílica.
Reacciones de oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reacciones de reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan comúnmente.
Principales productos formados
Reacciones de sustitución: Productos con anillos aromáticos sustituidos.
Reacciones de oxidación: Derivados oxidados del anillo de oxadiazol.
Reacciones de reducción: Formas reducidas del anillo de oxadiazol o los sustituyentes aromáticos.
Aplicaciones Científicas De Investigación
3-(4-Clorofenil)-5-(3,4-dimetoxi fenil)-1,2,4-oxadiazol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura química única y sus actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Clorofenil)-5-(3,4-dimetoxi fenil)-1,2,4-oxadiazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la proliferación celular, lo que lleva a efectos anticancerígenos. Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Clorofenil)-5-fenil-1,2,4-oxadiazol
- 3-(4-Clorofenil)-5-(4-metoxifenil)-1,2,4-oxadiazol
- 3-(4-Clorofenil)-5-(3,4-diclorofenil)-1,2,4-oxadiazol
Unicidad
3-(4-Clorofenil)-5-(3,4-dimetoxi fenil)-1,2,4-oxadiazol es único debido a la presencia de ambos grupos 4-clorofenil y 3,4-dimetoxi fenil. Esta combinación confiere propiedades químicas y físicas distintas, lo que lo hace adecuado para aplicaciones específicas en investigación e industria. La presencia de los grupos metoxi puede influir en la reactividad del compuesto y su interacción con los objetivos biológicos, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C16H13ClN2O3 |
|---|---|
Peso molecular |
316.74 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-13-8-5-11(9-14(13)21-2)16-18-15(19-22-16)10-3-6-12(17)7-4-10/h3-9H,1-2H3 |
Clave InChI |
BJWREFSFHJDLFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621605.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)

![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11621659.png)
![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)
![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
